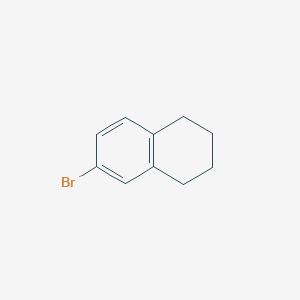

6-Bromo-1,2,3,4-tetrahydronaphthalene

Overview

Description

6-Bromo-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁Br) is a brominated tetrahydronaphthalene derivative. Its structure consists of a partially saturated naphthalene ring system with a bromine substituent at the 6-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing bromine atom and the conjugation within the partially aromatic system .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1,2,3,4-tetrahydronaphthalene can be synthesized through various methods. One common approach involves the bromination of 1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and under controlled temperature conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,2,3,4-tetrahydronaphthalene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Oxidation: Formation of naphthalene derivatives with additional functional groups.

Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

6-Bromo-1,2,3,4-tetrahydronaphthalene is primarily utilized as a precursor in the synthesis of more complex organic compounds. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives

In one study, researchers employed this compound to synthesize a series of tetrahydronaphthalene derivatives that exhibited enhanced biological activity against specific cancer cell lines. The reaction conditions were optimized to achieve yields exceeding 75%, demonstrating the compound's utility in drug development .

Medicinal Chemistry

Potential Drug Development

The compound has been investigated for its potential as a scaffold in the design of new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties while maintaining biological activity.

Case Study: Kinase Inhibitors

Research has explored the use of this compound derivatives as kinase inhibitors. These inhibitors play crucial roles in regulating cell signaling pathways involved in cancer progression. The derivatives demonstrated IC50 values in the low micromolar range against various kinase targets .

Materials Science

Functional Materials Production

In materials science, this compound is used to produce specialty chemicals and materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

A study highlighted the incorporation of this compound into polycarbonate matrices to improve impact resistance while maintaining transparency. The resulting composites exhibited a significant increase in toughness compared to unmodified polycarbonate .

Biological Research

Enzyme Interaction Studies

The compound is also valuable in biological research for studying enzyme interactions and metabolic pathways. Its ability to modify biomolecules allows researchers to investigate the effects on enzyme activity and metabolic regulation.

Case Study: Enzyme Modulation

In an experimental setup, this compound was used to probe the active sites of specific enzymes involved in drug metabolism. The results indicated that the compound could act as a reversible inhibitor, providing insights into enzyme kinetics and potential drug interactions .

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atom and naphthalene ring. The bromine atom can participate in electrophilic aromatic substitution reactions, while the naphthalene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regioselectivity

- 1-Bromo-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁Br, CAS 75238-77-6):

A positional isomer with bromine at the 1-position instead of 5. The altered bromine position significantly impacts electronic properties and reactivity. Quantum chemical calculations suggest that bromination regioselectivity in tetrahydronaphthalenes is influenced by substituent effects and aromatic stabilization . For example, bromination of 1-oxo-tetrahydronaphthalene derivatives favors substitution at the 5- and 8-positions of the benzannelated ring .

Methyl-Substituted Derivatives

- 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₁₉Br, CAS 27452-17-1): Structure: Four methyl groups at the 1,1,4,4-positions increase steric bulk and electron-donating effects, altering solubility and stability. The molecular weight (267.21 g/mol) and density (1.21 g/cm³) are higher compared to the non-methylated parent compound . Synthesis: Prepared via bromination of tetralin derivatives in the presence of catalysts like AlBr₃ . Applications: Used in synthesizing retinoid derivatives for stem cell differentiation studies due to its structural rigidity and lipophilicity .

Functionalized Derivatives

- 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₅H₂₁Br, CAS 119435-90-4):

A bromomethyl-substituted analog with enhanced electrophilicity. This compound is a versatile alkylating agent in cross-coupling reactions . - 6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene (C₁₉H₂₉BrO, CAS 191157-23-0):

The pentyloxy group introduces hydrophobicity, making it suitable for lipid-based drug delivery systems .

Physicochemical Properties and Reactivity

- Reactivity Notes: The tetramethyl derivative’s steric hindrance reduces ring-opening reactions compared to less substituted analogs . Bromine at the 6-position in the parent compound directs further functionalization to the 5- and 8-positions under electrophilic conditions .

Biological Activity

6-Bromo-1,2,3,4-tetrahydronaphthalene (CAS No. 6134-56-1) is a brominated derivative of tetrahydronaphthalene that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 211.10 g/mol. It is characterized by its low solubility in water and moderate lipophilicity, which influences its bioavailability and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H11Br |

| Molecular Weight | 211.10 g/mol |

| Melting Point | 34°C to 37°C |

| Solubility | Insoluble in water |

| Log P (octanol-water) | 3.57 |

Research indicates that this compound exhibits various biological activities primarily through its interactions with cellular pathways and proteins.

- Stem Cell Differentiation : The compound has been evaluated for its role in inducing stem cell differentiation. Studies have shown that it can act as an inducer in synthetic retinoid derivatives, promoting the differentiation of stem cells into various lineages .

- CYP Enzyme Interaction : The compound is known to inhibit certain cytochrome P450 enzymes (notably CYP2D6), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the naphthalene core can enhance or reduce this activity .

Study on Stem Cell Differentiation

A study published in Tetrahedron explored the use of synthetic retinoid derivatives derived from this compound in promoting stem cell differentiation. The findings demonstrated significant induction of differentiation markers in treated stem cells compared to control groups .

Anticancer Activity

In another investigation published by MDPI, researchers assessed the anticancer potential of various naphthalene derivatives including this compound against Jurkat and A-431 cell lines. The results revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-1,2,3,4-tetrahydronaphthalene, and how are intermediates purified?

- Methodology : Bromination of tetrahydronaphthalene derivatives using reagents like N-bromosuccinimide (NBS) or bromine with catalysts (e.g., BF₃-THF complex) under inert atmospheres is a key approach. For example, bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene with NBS yields brominated isomers, identified via H NMR . Purification challenges (e.g., inseparable mixtures) are addressed by derivatization, such as treatment with CuI and DMF in sodium methoxide to transform intermediates into separable products . Column chromatography is critical for isolating final compounds, though yields may vary (e.g., 30–31% for related tetralins) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodology : Nuclear Magnetic Resonance (H NMR) is primary for regioselectivity analysis and isomer ratio determination. Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and purity. X-ray crystallography or computational modeling (e.g., ball-and-stick 3D visualization) aids in resolving steric or electronic ambiguities .

Q. What thermodynamic and physical properties are critical for handling this compound?

- Methodology : Key properties include boiling point (estimated 293°C at 760 mmHg for derivatives), density (~1.2 g/cm³), and enthalpy of formation (ΔfH°). Use NIST Standard Reference Data for validated thermodynamic parameters (e.g., heat capacity, phase change data) . Safety protocols should align with its reactivity, such as storage at 0–6°C for brominated analogs .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in bromination reactions of tetrahydronaphthalene derivatives?

- Methodology : Quantum chemical methods like PM3 and RHF/6-31G* optimize transition states and Mulliken charge distributions. For example, bromination of 1-oxo-THN derivatives involves enolization as a rate-determining step, validated by comparing computed Mulliken charges with experimental product ratios . Researchers should combine DFT calculations (e.g., B3LYP/6-311++G**) with kinetic studies to refine selectivity models .

Q. What strategies resolve inseparable mixtures of brominated isomers during synthesis?

- Methodology : If chromatography fails, derivatization (e.g., methoxylation or carbonyl group introduction) alters polarity for separation. For instance, treating a bromo-isomer mixture with NaH and methyl iodide in DMF selectively modifies reactive sites, enabling purification . Alternatively, kinetic resolution via temperature-controlled crystallization or enzymatic methods may apply .

Q. How do steric and electronic factors influence the stability of this compound derivatives?

- Methodology : Steric hindrance from substituents (e.g., tetramethyl groups) reduces reactivity at crowded positions, as shown in tetramethyl-THN derivatives . Electron-withdrawing groups (e.g., bromine) deactivate aromatic rings, directing electrophilic attacks to less substituted sites. Use Hammett constants (σ) and frontier molecular orbital (FMO) analysis to quantify effects .

Q. Safety and Handling

Q. What safety precautions are necessary for handling brominated tetrahydronaphthalenes?

- Methodology : Use inert atmospheres (N₂/Ar) during synthesis to prevent bromine release. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Refer to MSDS guidelines for toxicity harmful via inhalation, skin contact, or ingestion. Store at 0–6°C in amber glass to avoid photodegradation .

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTQYWLWRFMSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306100 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-56-1 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6134-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6134-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.